4-Methoxy-8-methylquinoline-2-carboxylic acid
Overview
Description
4-Methoxy-8-methylquinoline-2-carboxylic acid: is an organic compound with the molecular formula C12H11NO3. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science . The compound features a quinoline core substituted with a methoxy group at the 4-position, a methyl group at the 8-position, and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-8-methylquinoline-2-carboxylic acid typically involves the Pfitzinger reaction, which is a condensation reaction between an isatin and a ketone in an alkaline medium . The general steps are as follows:
Condensation: Isatin reacts with a suitable ketone under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinoline core.
Substitution: Introduction of the methoxy and methyl groups at the desired positions.
Carboxylation: Introduction of the carboxylic acid group at the 2-position.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch or continuous processes using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-8-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
Chemistry: 4-Methoxy-8-methylquinoline-2-carboxylic acid is used as a building block in organic synthesis for the preparation of more complex quinoline derivatives .
Biology and Medicine: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 4-Methoxy-8-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
- 4-Methoxy-2-quinolinecarboxylic acid
- 8-Methylquinoline-2-carboxylic acid
- 4-Hydroxy-2-quinolinecarboxylic acid
Comparison: 4-Methoxy-8-methylquinoline-2-carboxylic acid is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to 4-Methoxy-2-quinolinecarboxylic acid, the additional methyl group at the 8-position may enhance its lipophilicity and membrane permeability . Similarly, the presence of the methoxy group distinguishes it from 8-Methylquinoline-2-carboxylic acid, potentially altering its electronic properties and interactions with molecular targets .
Properties
IUPAC Name |
4-methoxy-8-methylquinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-8-10(16-2)6-9(12(14)15)13-11(7)8/h3-6H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWRPRYXGWXIJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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